molecular formula C26H26F4N4O3 B606279 (2S,3R)-2-(cyclopropylmethyl)-N'-[(3S)-9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]-3-(3,3,3-trifluoropropyl)butanediamide CAS No. 1584713-87-0

(2S,3R)-2-(cyclopropylmethyl)-N'-[(3S)-9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]-3-(3,3,3-trifluoropropyl)butanediamide

Cat. No.: B606279
CAS No.: 1584713-87-0
M. Wt: 518.5126
InChI Key: RANYIWAZSQWERN-WLENULPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-983970 is an oral pan-Notch inhibitor developed for the treatment of multiple cancers. The Notch signaling pathway is crucial in cell differentiation, proliferation, and apoptosis. Deregulation of this pathway has been linked to various cancers, including T-cell acute lymphoblastic leukemia, breast cancer, non-small cell lung cancer, and colorectal carcinoma .

Preparation Methods

The synthesis of BMS-983970 involves the structure-activity relationships in the 1,4-benzodiazepinone series. . Specific details on the synthetic routes and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

BMS-983970 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its activity.

    Substitution: Substitution reactions, particularly involving halogens, can lead to the formation of different analogs with varying biological activities.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Scientific Research Applications

BMS-983970 has been extensively studied for its anti-tumor activity. It has shown efficacy in T-cell acute lymphoblastic leukemia and solid tumor xenograft models . The compound is used in research to understand the role of the Notch signaling pathway in cancer and to develop targeted therapies. Its applications extend to:

Mechanism of Action

BMS-983970 exerts its effects by inhibiting the Notch signaling pathway. The compound targets the γ-secretase enzyme, which is responsible for releasing the Notch intracellular domain. This domain translocates to the nucleus and activates transcription of target genes involved in cell proliferation and survival. By inhibiting γ-secretase, BMS-983970 prevents the activation of the Notch pathway, leading to reduced tumor growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

BMS-983970 is unique among Notch inhibitors due to its oral bioavailability and potent anti-tumor activity. Similar compounds include:

BMS-983970 stands out due to its oral administration route, making it more convenient for clinical use compared to intravenous alternatives .

Properties

IUPAC Name

(2S,3R)-2-(cyclopropylmethyl)-N'-[(3S)-9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]-3-(3,3,3-trifluoropropyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F4N4O3/c27-19-8-4-7-17-20(15-5-2-1-3-6-15)32-23(25(37)33-21(17)19)34-24(36)16(11-12-26(28,29)30)18(22(31)35)13-14-9-10-14/h1-8,14,16,18,23H,9-13H2,(H2,31,35)(H,33,37)(H,34,36)/t16-,18+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANYIWAZSQWERN-WLENULPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(CCC(F)(F)F)C(=O)NC2C(=O)NC3=C(C=CC=C3F)C(=N2)C4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@@H]([C@@H](CCC(F)(F)F)C(=O)N[C@@H]2C(=O)NC3=C(C=CC=C3F)C(=N2)C4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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